(E)-p-Coumaramide natural sources and biosynthesis
(E)-p-Coumaramide natural sources and biosynthesis
An In-depth Technical Guide on (E)-p-Coumaramide: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-p-Coumaramide, a member of the hydroxycinnamic acid amide (HCAA) family, is a naturally occurring phenolic compound. These compounds, also known as phenolamides, are widely distributed in the plant kingdom and are formed through the conjugation of hydroxycinnamic acids with amino acids, amines, or polyamines.[1][2] (E)-p-Coumaramide and its derivatives play significant roles in plant physiology, including development and defense against pathogens.[1][2] Furthermore, emerging research highlights their potential biological activities relevant to human health, such as antioxidant, anti-inflammatory, and neuroprotective effects, making them a subject of interest for drug development.[1] This guide provides a comprehensive overview of the natural sources, biosynthetic pathways, and experimental analysis of (E)-p-Coumaramide.
Natural Sources of (E)-p-Coumaramide and Related Amides
p-Coumaroyl amides are found ubiquitously in plants, from fruits and vegetables to cereals.[1] Their presence has been documented in numerous plant families. While data for (E)-p-Coumaramide specifically can be limited, the distribution of its precursor, p-coumaric acid, and related amides is extensive.
Table 1: Selected Plant Sources of p-Coumaroyl Amides
| Plant Family | Species | Common Name | Relevant Compounds Isolated | Reference(s) |
|---|---|---|---|---|
| Solanaceae | Solanum melongena | Eggplant | p-Coumaroyloctopamine | [1] |
| Solanum rostratum | Buffalobur | Various p-coumaroyl amides | [1] | |
| Capsicum annuum | Bell Pepper | p-Coumaroyl amides | [1] | |
| Fabaceae | Enterolobium contortisiliquum | Pacara Earpod Tree | p-Coumaroyl amides | [1][2] |
| Glycine max | Soybean | p-Coumaroyl-CoA (precursor) | [3] | |
| Poaceae | Hordeum vulgare | Barley | p-Coumaroylagmatine, Hordatine A | [1][2] |
| Triticum aestivum | Wheat | p-Coumaroyl amides | [1] | |
| Brachypodium distachyon | Purple False Brome | p-Coumaroyl amides | [1][2] | |
| Theobromaceae | Theobroma cacao | Cacao | p-Coumaroylamino acid derivatives | [1] |
| Rubiaceae | Coffea canephora | Robusta Coffee | p-Coumaroylamino acid derivatives |[1] |
Biosynthesis of (E)-p-Coumaramide
The biosynthesis of (E)-p-Coumaramide is intrinsically linked to the general phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites.[3][4] The pathway begins with the aromatic amino acids L-phenylalanine or L-tyrosine.
The General Phenylpropanoid Pathway
There are two primary routes to generate p-coumaric acid, the immediate precursor to the activated p-coumaroyl-CoA.
-
From L-Phenylalanine: This is a two-step process.
-
Step 1a: Phenylalanine Ammonia-Lyase (PAL), a widely distributed enzyme in plants and fungi, catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][5][6]
-
Step 1b: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, then hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[7][8]
-
-
From L-Tyrosine: This is a more direct, single-step process.
Activation and Amide Formation
-
Step 3: CoA Ligation: p-Coumaric acid is activated by 4-Coumarate-CoA Ligase (4CL). This enzyme catalyzes the formation of a high-energy thioester bond with Coenzyme A (CoA), producing (E)-p-Coumaroyl-CoA. This reaction is ATP-dependent.[3][12][13]
-
Step 4: Amide Synthesis: The final step involves the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an amine substrate (e.g., ammonia to form p-coumaramide, or other amines like agmatine, putrescine, octopamine). This reaction is catalyzed by an acyltransferase, often belonging to the BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase) superfamily of enzymes.[1][2]
Caption: Biosynthetic pathway of (E)-p-Coumaramide from L-Phenylalanine or L-Tyrosine.
Alternative Biosynthetic Pathway in Bacteria
Recent research in the actinomycete Kutzneria albida has uncovered a completely different pathway for p-coumaric acid biosynthesis that does not rely on PAL or TAL. This pathway involves a highly reducing type II polyketide synthase (PKS) system and a novel diazotization-dependent deamination mechanism.[14] While this pathway leads to the precursor p-coumaric acid, it highlights the metabolic diversity in nature for producing these compounds.
Experimental Protocols
The isolation and analysis of (E)-p-Coumaramide from natural sources typically involve extraction, purification, and quantification steps.
General Extraction and Isolation Protocol
-
Sample Preparation: Plant material (e.g., leaves, seeds, roots) is harvested, freeze-dried (lyophilized), and ground into a fine powder to maximize surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent, commonly methanol or an aqueous methanol solution. Maceration, sonication, or Soxhlet extraction techniques can be employed.
-
Filtration and Concentration: The crude extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Purification (Optional): For isolation of pure compounds, the crude extract is subjected to chromatographic techniques. This can include column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).
Quantification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a precise and sensitive method for quantifying p-coumaric acid and its amide derivatives.[15][16]
-
Instrumentation: A standard HPLC system equipped with a C18 column, a pump capable of gradient elution, an autosampler, and a UV-Vis or Photodiode Array (PDA) detector.
-
Mobile Phase: A common mobile phase consists of two solvents: (A) an aqueous solution with a small amount of acid (e.g., 0.5% phosphoric acid or 1% formic acid) to ensure the analyte is in its protonated form, and (B) an organic solvent like acetonitrile or methanol.[17][18]
-
Elution: A gradient elution is often used to effectively separate compounds with different polarities. For example, starting with a high percentage of aqueous phase and gradually increasing the organic phase percentage over 30-40 minutes.[16]
-
Detection: p-Coumaric acid and its derivatives contain a chromophore that absorbs UV light. Detection is typically set between 280 nm and 310 nm.[15][18]
-
Quantification: A calibration curve is generated using known concentrations of a pure (E)-p-Coumaramide standard. The concentration in the sample extract is then determined by comparing its peak area to the standard curve.[16]
Table 2: Example HPLC Parameters for p-Coumaric Acid Analysis
| Parameter | Condition | Reference(s) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [15][19] |
| Mobile Phase A | Water with 0.5% Phosphoric Acid | [16][17] |
| Mobile Phase B | 100% Acetonitrile | [16][17] |
| Flow Rate | 0.8 - 1.0 mL/min | [15][16] |
| Detection Wavelength | 280 - 310 nm | [15][16][18] |
| Temperature | 30 °C | [18] |
| Injection Volume | 20 µL |[15] |
References
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- 2. researchgate.net [researchgate.net]
- 3. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 4. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 7. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p‐Coumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Coumarins Biosynthetic Pathway in the Endophytic Fungus Fusarium oxysporum GU-7 with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights in the catalytic mechanism of tyrosine ammonia-lyase given by QM/MM and QM cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 11. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Predicting the Function of 4-Coumarate:CoA Ligase (LJ4CL1) in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the p-coumaric acid biosynthetic gene cluster in Kutzneria albida: insights into the diazotization-dependent deamination pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
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